![molecular formula C15H15ClN2O B1302541 (R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride CAS No. 268209-92-3](/img/structure/B1302541.png)
(R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride
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Overview
Description
The compound is a type of benzodiazepine. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various methods such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics .Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the transformation of a substance (or substances) through chemical reactions. Techniques such as HPLC combined with spectrophotometry are often used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various methods. These properties can include things like melting point, boiling point, solubility, reactivity, and more .Mechanism of Action
The mechanism of action of a compound refers to how it produces its effect. For benzodiazepines, they typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Safety and Hazards
Future Directions
The future directions of research into a compound depend on its potential applications and the current state of knowledge about it. Unfortunately, without specific information on “(R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride”, it’s difficult to predict future research directions .
properties
IUPAC Name |
5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.ClH/c18-14-10-16-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14;/h1-9,15-16H,10H2,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZSZNNACZSMIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(N1)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373139 |
Source
|
Record name | (R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
268209-92-3 |
Source
|
Record name | (R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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